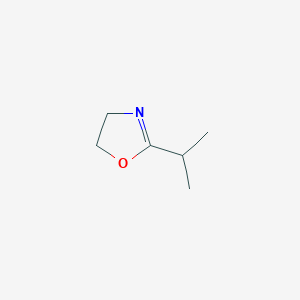

2-Isopropyl-2-oxazoline

Description

Properties

IUPAC Name |

2-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6-7-3-4-8-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEZUCIZWRDMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25822-68-8 | |

| Record name | Poly(2-isopropyl-2-oxazoline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25822-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90340684 | |

| Record name | 2-Isopropyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10431-99-9 | |

| Record name | 2-Isopropyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10431-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-2-oxazoline from Isobutyronitrile

This technical guide provides a comprehensive overview of the synthesis of 2-isopropyl-2-oxazoline from isobutyronitrile (B166230), tailored for researchers, scientists, and professionals in drug development. The document details the experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway.

Introduction

This compound is a key monomer in the synthesis of poly(this compound) (PiPrOx), a thermoresponsive polymer with significant potential in biomedical applications due to its lower critical solution temperature (LCST) behavior near physiological temperatures. The synthesis from isobutyronitrile and ethanolamine (B43304), catalyzed by a metal salt, is a common and effective method for producing this valuable monomer.

Reaction Scheme

The synthesis of this compound from isobutyronitrile and ethanolamine is a cyclization reaction catalyzed by cadmium acetate (B1210297). The nitrile group of isobutyronitrile reacts with the amino and hydroxyl groups of ethanolamine to form the oxazoline (B21484) ring, with the elimination of ammonia (B1221849) and water.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Isobutyronitrile | 0.891 mol (80 ml) | [1] |

| Ethanolamine | 1 mol (60 ml) | [1] |

| Cadmium acetate dihydrate | 0.019 mol (5.23 g) | [1] |

| Reaction Conditions | ||

| Temperature | 130 °C | [1] |

| Reaction Time | 18 hours | [1] |

| Atmosphere | Nitrogen | [1] |

| Product Yield | ||

| Yield of this compound | 50.8% (51.25 g) | [1] |

| Spectroscopic Data | ||

| ¹H NMR (DMSO) | [1] | |

| δ 1.09 (CH₃) | [1] | |

| δ 2.48 (CH-C=N) | [1] | |

| δ 3.66 (CH₂–N) | [1] | |

| δ 4.15 (CH₂–O) | [1] | |

| ¹³C NMR (DMSO) | [1] | |

| δ 20.03 (CH₃) | [1] | |

| δ 27.81 (CH–C=N) | [1] | |

| δ 54.14 (CH₂–N) | [1] | |

| δ 67.15 (CH₂–O) | [1] | |

| δ 171.25 (O–C=N) | [1] |

Experimental Protocol

This protocol is based on the method described by Witte and Seeliger for the synthesis of this compound.[1][2]

Materials:

-

Isobutyronitrile (0.891 mol, 80 ml)

-

Ethanolamine (1 mol, 60 ml)

-

Cadmium acetate dihydrate (0.019 mol, 5.23 g)

-

Potassium hydroxide (B78521) (KOH)

-

Calcium hydride (CaH₂)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, distillation apparatus)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: A mixture of cadmium acetate dihydrate (5.23 g) and isobutyronitrile (80 ml) is placed in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. The flask is heated to 130 °C with stirring to dissolve the cadmium acetate dihydrate.[1]

-

Addition of Ethanolamine: Ethanolamine (60 ml) is added dropwise to the heated mixture. After the complete addition of ethanolamine, the cadmium acetate dihydrate should be fully dissolved.[1]

-

Reaction: The reaction mixture is stirred and heated at 130 °C for 18 hours under a nitrogen atmosphere.[1]

-

Initial Purification (Distillation): After the reaction period, the crude this compound is extracted by vacuum distillation.[1] The first and last fractions of the distillate should be discarded.[1]

-

Removal of Residual Ethanolamine: The collected distillate is treated with potassium hydroxide (5.12 g), stirred, and heated to 50 °C for 24 hours.[1]

-

Second Distillation: After cooling and filtering, the product is subjected to a second distillation.[1]

-

Drying: Finally, the product is distilled over calcium hydride to remove any traces of water.[1]

-

Product Characterization: The final product, this compound, is obtained as a liquid. The structure and purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1]

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from isobutyronitrile to this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Cationic Ring-Opening Polymerization of 2-Isopropyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic ring-opening polymerization (CROP) of 2-isopropyl-2-oxazoline (iPrOx), a crucial process for the synthesis of poly(this compound) (PiPrOx). PiPrOx is a thermoresponsive polymer with a lower critical solution temperature (LCST) close to human body temperature, making it a highly promising material for a range of biomedical applications, including drug delivery systems and tissue engineering. This guide delves into the core mechanism of CROP, presents quantitative data from key experiments, details experimental protocols, and provides visual representations of the polymerization process.

The Core Mechanism: A Three-Step Process

The cationic ring-opening polymerization of this compound is a living polymerization technique, which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The mechanism can be understood as a sequence of three primary steps: initiation, propagation, and termination.

Initiation

The polymerization is initiated by an electrophilic species, typically an alkyl halide or a sulfonate ester such as methyl tosylate (MeOTs) or methyl triflate (MeOTf). The initiator alkylates the nitrogen atom of the this compound monomer, forming a cyclic oxazolinium cation. This initiation step is crucial as a fast and quantitative initiation is necessary to achieve a narrow molecular weight distribution.

Propagation

The propagation step involves the nucleophilic attack of a monomer on the electrophilic carbon atom (at the 5-position) of the oxazolinium ring of the growing polymer chain. This results in the ring-opening of the activated monomer and the regeneration of the oxazolinium cation at the new chain end. This process repeats, leading to the growth of the polymer chain. The living nature of this polymerization means that the cationic chain end remains active, allowing for the sequential addition of monomers.

Termination

Termination of the polymerization is achieved by the addition of a nucleophile, which reacts with the cationic propagating center to form a stable, neutral end-group. A variety of nucleophiles can be used as terminating agents, including water, alcohols, and amines. The choice of terminating agent allows for the introduction of specific functionalities at the polymer chain end. Strong nucleophiles, such as methanolic potassium hydroxide, carboxylates, and amines, typically attack the 5-position of the oxazolinium ring.[1] Weaker nucleophiles, like water, can attack the 2-position.[1]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the cationic ring-opening polymerization of this compound, highlighting the influence of different reaction parameters on the resulting polymer characteristics.

Table 1: Polymerization Conditions for Poly(this compound) (PiPrOx)

| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Reference |

| Methyl tosylate | 50:1 | Acetonitrile (B52724) | 140 | - | [1] |

| Methyl 4-nitrobenzenesulfonate | 100:1 | Acetonitrile | 75 | - | |

| Methyl tosylate | 30:1 | Acetonitrile | 70 | 72 |

Table 2: Molecular Weight and Polydispersity Index (PDI) of PiPrOx

| Initiator | Monomer/Initiator Ratio | Temperature (°C) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |

| Not specified | Not specified | Not specified | ~8500 | 1.14 | [2][3] |

| Methyl tosylate | 50:1 | 140 | - | - | [1] |

| Methyl 4-nitrobenzenesulfonate | 100:1 | 75 | - | - | |

| Methyl tosylate | 30:1 | 70 | - | - |

Experimental Protocols

This section provides a generalized, detailed methodology for the cationic ring-opening polymerization of this compound based on common laboratory practices.

Materials

-

This compound (iPrOx) (monomer)

-

Methyl tosylate (MeOTs) or other suitable electrophilic initiator

-

Acetonitrile (solvent), freshly distilled over calcium hydride

-

Methanol (for termination)

-

Diethyl ether (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure

-

Monomer and Solvent Purification: this compound is purified by distillation over calcium hydride to remove any water. Acetonitrile is also dried and distilled over calcium hydride.

-

Reaction Setup: A Schlenk flask is flame-dried under vacuum and then filled with an inert atmosphere (argon or nitrogen).

-

Initiator and Monomer Addition: The desired amount of initiator (e.g., methyl tosylate) is dissolved in the freshly distilled acetonitrile in the Schlenk flask. The purified this compound is then added via syringe.

-

Polymerization: The reaction mixture is stirred in a preheated oil bath at the desired temperature (e.g., 70-140 °C) for the specified reaction time. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

-

Termination: Once the desired monomer conversion is reached, the polymerization is terminated by the addition of a nucleophile, such as methanol. The mixture is typically stirred for several hours to ensure complete termination.

-

Polymer Isolation: The polymer is isolated by precipitation in a cold non-solvent, such as diethyl ether. The precipitated polymer is then collected by filtration or centrifugation and dried under vacuum to a constant weight.

-

Characterization: The resulting poly(this compound) is characterized to determine its molecular weight (M_n) and polydispersity index (PDI) using techniques like gel permeation chromatography (GPC) or size-exclusion chromatography (SEC). The chemical structure is confirmed by ¹H NMR spectroscopy.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

References

Living anionic polymerization of 2-isopropenyl-2-oxazoline for well-defined polymers

An in-depth technical guide on the living anionic polymerization of 2-isopropenyl-2-oxazoline (B30960) (IPOx) is detailed below, intended for researchers, scientists, and professionals in drug development. This guide covers the synthesis of well-defined poly(2-isopropenyl-2-oxazoline) (PIPOx), a versatile polymer with significant potential in biomedical applications due to its biocompatible nature and functionalizable side chains.[1][2][3]

Introduction to Poly(2-isopropenyl-2-oxazoline) (PIPOx)

Poly(2-isopropenyl-2-oxazoline) (PIPOx) is a functional polymer that has garnered considerable attention for a variety of applications, particularly in the biomedical field.[1][4] The pendant 2-oxazoline rings along the polymer backbone are reactive sites that can undergo post-polymerization modification, allowing for the attachment of drugs, targeting moieties, or other functional groups without the need for a catalyst.[1][2][5] This feature makes PIPOx an ideal candidate for creating advanced materials for drug delivery, gene delivery, and tissue engineering.[1][2][5]

While PIPOx can be synthesized through various methods, including free-radical and cationic polymerization, these approaches often result in polymers with broad molecular weight distributions and limited control over the polymer architecture.[1] Living anionic polymerization, however, offers a robust method for producing well-defined PIPOx homopolymers and block copolymers with precise control over molecular weight and very low polydispersity indices (PDI).[6][7]

Living Anionic Polymerization of 2-Isopropenyl-2-oxazoline

The successful living anionic polymerization of IPOx has been achieved using a specific initiator system in a highly controlled environment.[4][6][8] This method prevents side reactions that are common with other initiators like n-butyllithium (n-BuLi), which can lead to low yields and high PDIs due to nucleophilic attack on the oxazoline (B21484) ring.[6]

Key Challenges and Solutions

The primary challenge in the anionic polymerization of IPOx is the presence of the electron-withdrawing oxazoline unit, which can be susceptible to nucleophilic attack by the initiator or the propagating chain end. This can lead to chain termination and transfer reactions. The use of a less nucleophilic and sterically hindered initiator, combined with an additive to modulate reactivity, is crucial for achieving a living polymerization.

The optimal system identified for this purpose is a combination of diphenylmethylpotassium (DPM-K) as the initiator and diethylzinc (B1219324) (Et₂Zn) as an additive, with tetrahydrofuran (B95107) (THF) as the solvent at 0 °C.[4][6][8] This system allows for the synthesis of well-defined PIPOx with molecular weights ranging from 6,800 to over 100,000 g/mol and PDIs as low as 1.17.[4][6][8]

Polymerization Mechanism

The living anionic polymerization of IPOx proceeds via the addition of the monomer to the growing polymer chain, which is initiated by the DPM-K/Et₂Zn system. The proposed mechanism involves the coordination of the reagents to control the reactivity and prevent side reactions.

Caption: Mechanism of living anionic polymerization of IPOx.

Experimental Protocols

The following protocols are based on established methods for the living anionic polymerization of IPOx. All procedures must be carried out using high-vacuum and glass-blowing techniques to ensure an inert atmosphere, which is critical for the success of the polymerization.[6]

Materials and Purification

-

Monomer: 2-isopropenyl-2-oxazoline (IPOx) should be purified by passing through a basic alumina (B75360) column, drying over calcium hydride (CaH₂), and then distilled twice under vacuum.[6]

-

Solvent: Tetrahydrofuran (THF) must be rigorously purified. It is typically refluxed over sodium/benzophenone ketyl until a deep purple color persists, indicating it is anhydrous and oxygen-free, and then distilled directly into the reaction apparatus.

-

Initiator: Diphenylmethylpotassium (DPM-K) is prepared in THF.

-

Additive: Diethylzinc (Et₂Zn) is used as a solution in a suitable solvent like hexane.[6]

-

Terminating Agent: Degassed methanol (B129727) is used to terminate the polymerization.[6]

Polymerization Procedure

-

Apparatus Setup: A glass reaction apparatus equipped with break-seals is assembled, flame-dried under high vacuum to remove any adsorbed moisture, and then backfilled with high-purity argon.

-

Solvent and Reagent Transfer: The purified THF is distilled into the reaction flask. The DPM-K initiator solution and the Et₂Zn additive solution are then added via syringe or cannula under a positive pressure of argon.

-

Initiation: The reaction mixture is cooled to the desired temperature (typically 0 °C). The purified IPOx monomer, dissolved in cold THF, is then slowly added to the initiator solution.

-

Propagation: The polymerization is allowed to proceed for a set period (e.g., 12 hours) at the controlled temperature.[6] The solution may exhibit a color change indicating the presence of the living anionic species.

-

Termination: The polymerization is terminated by the addition of degassed methanol, which protonates the living carbanion at the chain end.[6]

-

Purification: The resulting polymer is isolated by precipitation into a non-solvent (e.g., diethyl ether), redissolved in a suitable solvent (e.g., chloroform), and re-precipitated. This process is repeated to remove any unreacted monomer and initiator residues. The final polymer is then dried in a vacuum oven at a moderate temperature (e.g., 40 °C).[6]

Caption: Experimental workflow for PIPOx synthesis.

Characterization Methods

-

Size Exclusion Chromatography (SEC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PIPOx and to verify the absence of side reactions.[4][6]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg).

Data Presentation: Homopolymerization of IPOx

The following tables summarize the results from the living anionic polymerization of IPOx under various conditions, demonstrating the high degree of control achievable with the DPM-K/Et₂Zn system.

Table 1: Effect of Different Initiation Systems on IPOx Polymerization

| Run | Initiator System | Temp (°C) | Time (h) | Yield (%) | Mₙ ( g/mol , SEC) | PDI |

| 1 | n-BuLi | -78 | 2 | 57.8 | 15,200 | 2.38 |

| 2 | DPM-K | -78 | 12 | 40.3 | 9,800 | 1.40 |

| 3 | DPM-K | 0 | 12 | 70.0 | 10,500 | 1.35 |

| 4 | DPM-K / Et₂Zn | 0 | 12 | 98.0 | 10,100 | 1.08 |

Data adapted from Feng et al., Macromolecules, 2016.[6] This table clearly shows the superiority of the DPM-K/Et₂Zn system in achieving high yield and low PDI.

Table 2: Controlled Molecular Weight Synthesis with DPM-K / Et₂Zn at 0 °C

| Target Mₙ ( g/mol ) | Measured Mₙ ( g/mol , SEC) | PDI |

| 7,000 | 6,800 | 1.09 |

| 10,000 | 10,100 | 1.08 |

| 20,000 | 21,300 | 1.10 |

| 50,000 | 52,500 | 1.12 |

| 100,000 | 104,000 | 1.17 |

Data adapted from Feng et al., Macromolecules, 2016.[4][6][8] This demonstrates a linear relationship between the target and measured molecular weights, a key indicator of a living polymerization.

Block Copolymerization

The living nature of the PIPOx chain end allows for the sequential addition of other monomers to form well-defined block copolymers. The reactivity of the living PIPOx anion has been investigated, showing it can be used to polymerize monomers like styrene (B11656) (St), 2-vinylpyridine (B74390) (2VP), and methyl methacrylate (B99206) (MMA).[4][6] The relative nucleophilicity of the living chain ends was found to be in the order: living Polystyrene > living Poly(2-vinylpyridine) > living Poly(methyl methacrylate) > living PIPOx.[4][6] This hierarchy dictates the preferred order of monomer addition for successful block copolymerization.

References

- 1. mdpi.com [mdpi.com]

- 2. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Poly(2-Isopropenyl-2-Oxazoline) for sustainable delivery of drugs: Therapeutic and bioimmunological effects - American Chemical Society [acs.digitellinc.com]

- 4. 2-Isopropenyl-2-oxazoline: Well-Defined Homopolymers and Block Copolymers via Living Anionic Polymerization (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Controlled Synthesis of Poly(2-isopropenyl-2-oxazoline) via RAFT Polymerization

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the controlled synthesis of poly(2-isopropenyl-2-oxazoline) (PIPOx) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. PIPOx is a highly versatile functional polymer with significant potential in biomedical applications due to its reactive pendant oxazoline (B21484) groups, which allow for straightforward post-polymerization modification.[1][2] This document details the experimental protocols, summarizes key quantitative data, and illustrates the polymerization process and mechanism.

Introduction to RAFT Polymerization of 2-Isopropenyl-2-oxazoline (B30960) (iPOx)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[3] For the vinyl polymerization of 2-isopropenyl-2-oxazoline (iPOx), RAFT offers a significant advantage over conventional free-radical polymerization, which typically yields polymers with broad dispersity (Đ ranging from 1.8 to 2.0).[2]

The RAFT polymerization of iPOx has been successfully demonstrated, yielding polymers with pendant oxazoline rings that serve as reactive handles for conjugation with therapeutic agents, targeting moieties, and other functional molecules.[4] This makes PIPOx an ideal platform for creating advanced materials for drug and gene delivery, tissue engineering, and smart polymeric materials.

Core Concepts and Mechanism

The RAFT process for iPOx involves a degenerative chain transfer mechanism mediated by a RAFT agent, typically a thiocarbonylthio compound. The choice of RAFT agent is critical for achieving good control over the polymerization. Studies have shown that for iPOx, dithiobenzoate-based chain transfer agents (CTAs) provide better control and result in lower polydispersity indices compared to dithiocarbamate (B8719985) or trithiocarbonate-based CTAs.[2][5] The polymerization is typically initiated by a conventional radical initiator, such as Azobisisobutyronitrile (AIBN).[2][5]

Below is a diagram illustrating the key steps of the RAFT polymerization mechanism for 2-isopropenyl-2-oxazoline.

Experimental Protocols

This section provides a detailed methodology for the RAFT polymerization of iPOx based on established literature.[5]

Materials

-

Monomer: 2-Isopropenyl-2-oxazoline (iPOx), purified by distillation before use.

-

RAFT Agent (CTA): 2-Cyano-2-propyl dithiobenzoate (CPDB).

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Solvent: Toluene (B28343), anhydrous.

-

Atmosphere: Inert (Nitrogen or Argon).

General Polymerization Procedure

The following procedure is for a targeted degree of polymerization of 50.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of AIBN in toluene.

-

Prepare a stock solution of CPDB in toluene.

-

-

Reaction Setup:

-

In a reaction vial, dissolve iPOx (e.g., 1.5 g, 13.5 mmol) in toluene (e.g., 5.2 mL) to achieve a monomer concentration of 2 mol L⁻¹.

-

Add the required amount of the CPDB stock solution (e.g., for a 50:1 ratio of [iPOx]:[CPDB], add 0.27 mmol of CPDB).

-

Add the required amount of the AIBN stock solution (e.g., for a [CPDB]:[AIBN] ratio of 4:1, which corresponds to [iPOx]:[CPDB]:[AIBN] of 50:1:0.25, add 0.067 mmol of AIBN).[5]

-

-

Degassing:

-

Seal the vial with a rubber septum and degas the mixture by bubbling with a gentle stream of nitrogen for 30 minutes.

-

-

Polymerization:

-

Place the sealed vial in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for the desired time (e.g., 4 to 56 hours for kinetic studies).[5]

-

-

Termination and Isolation:

-

To quench the reaction, cool the vial in an ice bath and expose the contents to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the precipitated polymer by filtration or centrifugation.

-

Dry the polymer under vacuum until a constant weight is achieved.

-

Experimental Workflow Diagram

Data Presentation: Polymerization Results

The control over the RAFT polymerization of iPOx is highly dependent on the choice of the Chain Transfer Agent (CTA). The following table summarizes typical results obtained from the homopolymerization of iPOx using different types of CTAs.

| CTA Type | RAFT Agent | Molar Ratios [iPOx]:[CTA]:[AIBN] | Solvent | Temp (°C) | Time (h) | Conversion (%) | PDI (Đ) | Reference |

| Dithiobenzoate | CPDB | 50:1:0.25 | Toluene | 70 | 18 | ~30 | 1.38 | [2][5] |

| Dithiocarbamate | - | 50:1:0.25 | Toluene | 70 | 18 | - | Broad | [5] |

| Trithiocarbonate | - | 50:1:0.25 | Toluene | 70 | 18 | - | Broad | [5] |

Note: The polymerization of iPOx via RAFT has been observed to slow down significantly at approximately 30% monomer conversion.[2]

Statistical copolymerization of iPOx with other monomers, such as methyl methacrylate (B99206) (MMA) and N-isopropylacrylamide (NiPAm), has also been successfully performed via RAFT, yielding copolymers with polydispersity indices ranging from 1.21 to 1.37.[3]

Characterization of Poly(2-isopropenyl-2-oxazoline)

The synthesized PIPOx should be characterized to determine its molecular weight, dispersity, and chemical structure.

-

Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the polymer structure and to determine the monomer conversion by comparing the integration of monomer vinyl peaks with polymer backbone peaks.

Conclusion

RAFT polymerization is a viable and effective method for the synthesis of well-defined poly(2-isopropenyl-2-oxazoline). The use of a dithiobenzoate-based RAFT agent, such as CPDB, provides the best control, resulting in polymers with relatively low dispersity. While the polymerization may exhibit limitations such as reduced rates at higher conversions, the technique provides access to a highly valuable functional polymer platform. The pendant oxazoline groups of the resulting PIPOx are readily available for post-polymerization modification, opening up a wide range of possibilities for the development of advanced materials for biomedical and pharmaceutical applications. Further optimization of reaction conditions could lead to improved control and higher conversions.

References

Characterization of Poly(2-isopropyl-2-oxazoline): A Technical Guide to NMR and GPC Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of poly(2-isopropyl-2-oxazoline) (PiPOx), a thermoresponsive polymer of significant interest in biomedical and pharmaceutical applications. The guide details the principles and experimental protocols for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC), offering researchers the necessary tools for robust polymer characterization.

Introduction to Poly(this compound) (PiPOx)

Poly(this compound) is a synthetic polymer belonging to the poly(2-oxazoline) family, which has gained prominence for its biocompatibility, low toxicity, and "stealth" behavior, making it a viable alternative to poly(ethylene glycol) (PEG) in various biomedical applications.[1] PiPOx is typically synthesized via cationic ring-opening polymerization (CROP) of this compound monomers.[2][3] This method allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.[4]

A key feature of PiPOx is its thermoresponsive nature in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST) close to human body temperature.[5][6] Below the LCST, PiPOx is soluble in water, while it undergoes a reversible phase transition to an insoluble state upon heating above this temperature. This property is highly attractive for applications in drug delivery, tissue engineering, and smart materials.[1]

Accurate characterization of PiPOx is crucial for its application. NMR spectroscopy is employed to confirm the chemical structure, determine the degree of polymerization, and analyze end-groups. GPC is utilized to determine the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

Data Presentation: Quantitative Analysis of PiPOx

The following tables summarize the key quantitative data obtained from NMR and GPC characterization of PiPOx.

Table 1: ¹H NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration (relative) |

| Isopropyl -CH₃ | 1.05 - 1.15 | broad singlet | 6H |

| Isopropyl -CH | 2.50 - 3.00 | multiplet | 1H |

| Backbone -CH₂-CH₂- | 3.35 - 3.55 | broad singlet | 4H |

| Initiator fragment (e.g., -CH₃ from methyl tosylate) | 3.05 - 3.08 | singlet | 3H |

Note: Chemical shifts can vary slightly depending on the solvent, polymer concentration, and molecular weight.[7]

Table 2: ¹³C NMR Chemical Shift Assignments for Poly(this compound) in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~19.8 |

| Isopropyl -CH | ~30.0 |

| Backbone -CH₂-CH₂- | ~45.9 |

| Carbonyl C=O | ~178.0 |

Note: These are approximate values and can be influenced by experimental conditions.

Table 3: Typical GPC Results for PiPOx

| Parameter | Symbol | Typical Value Range | Description |

| Number-Average Molecular Weight | Mₙ | 2,600 - 22,100 g/mol [3] | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. |

| Weight-Average Molecular Weight | Mₙ | Typically slightly higher than Mₙ | The average molecular weight where the contribution of each chain is weighted by its mass. |

| Polydispersity Index | PDI (Đ) | 1.04 - 1.34[7][8] | A measure of the broadness of the molecular weight distribution, calculated as Mₙ/Mₙ. A value close to 1 indicates a narrow distribution. |

Experimental Protocols

Detailed methodologies for the characterization of PiPOx by NMR and GPC are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the repeating unit and end-groups of PiPOx, and to determine the degree of polymerization.

Materials and Equipment:

-

Poly(this compound) sample

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tubes

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried PiPOx sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Ensure the polymer is fully dissolved. Gentle agitation may be applied.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum if desired. This will require a significantly longer acquisition time.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).

-

Integrate the peaks in the ¹H NMR spectrum corresponding to the polymer backbone, side chains, and initiator/terminator fragments.

-

The degree of polymerization (DP) can be calculated by comparing the integral of a repeating unit proton signal to the integral of a proton signal from an initiator or terminator end-group.

-

Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of PiPOx.

Materials and Equipment:

-

Poly(this compound) sample

-

HPLC-grade solvent (e.g., N-methyl-pyrrolidone (NMP) with 5 g/L LiBr, or Dimethylformamide (DMF) with 5 mmol/L LiBr)[7][8]

-

GPC system equipped with a pump, injector, column set (e.g., PSS GRAM columns), and a refractive index (RI) detector.[7][8]

-

Syringe filters (0.2 µm PTFE)[10]

-

Autosampler vials

-

Polymer standards for calibration (e.g., polystyrene or poly(methyl methacrylate))[7]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the PiPOx sample at a concentration of 1-2 mg/mL in the chosen GPC eluent.[11]

-

Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid sonication which can cause polymer degradation.[11]

-

Filter the polymer solution through a 0.2 µm syringe filter into a clean autosampler vial to remove any particulate matter.[10]

-

-

Instrument Setup and Calibration:

-

Equilibrate the GPC system with the eluent at a constant flow rate (e.g., 0.8-1.0 mL/min) and temperature (e.g., 70°C for NMP).[7]

-

Prepare a series of polymer standards of known molecular weights in the same eluent.

-

Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight against the elution time.

-

-

Sample Analysis:

-

Inject the prepared PiPOx sample into the GPC system.

-

Record the chromatogram from the RI detector.

-

-

Data Analysis:

-

Integrate the peak in the chromatogram.

-

Using the calibration curve, the GPC software will calculate the Mₙ, Mₙ, and PDI of the PiPOx sample.

-

Visualizations: Workflows and Structures

Chemical Structure and NMR Assignments

Caption: Structure of PiPOx and corresponding ¹H NMR peak assignments.

Experimental Workflow for NMR Characterization

Caption: Workflow for the NMR characterization of PiPOx.

Experimental Workflow for GPC Characterization

Caption: Workflow for the GPC characterization of PiPOx.

References

- 1. researchgate.net [researchgate.net]

- 2. Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Temperature Behavior of Aqueous Solutions of Poly(2-Oxazoline) Homopolymer and Block Copolymers Investigated by NMR Spectroscopy and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Alternative to Poly(this compound) with a Reduced Ability to Crystallize and Physiological LCST [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Thermoresponsive Properties of Poly(2-isopropyl-2-oxazoline) Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermoresponsive properties of poly(2-isopropyl-2-oxazoline) (PIPOX) in aqueous solutions. PIPOX is a polymer of significant interest in the biomedical field, particularly for drug delivery applications, due to its biocompatibility and sharp lower critical solution temperature (LCST) close to physiological temperature. This document details the synthesis of PIPOX, the factors influencing its thermoresponsive behavior, and comprehensive experimental protocols for its characterization.

Introduction to Poly(this compound) (PIPOX)

Poly(this compound) is a polymer belonging to the class of poly(2-oxazoline)s, which are known for their "pseudo-peptidic" structure. A key characteristic of PIPOX is its thermoresponsive nature in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST). Below the LCST, PIPOX is soluble in water due to hydrogen bonding between the amide groups in the polymer and water molecules. As the temperature increases and surpasses the LCST, these hydrogen bonds weaken, leading to polymer chain dehydration and aggregation, resulting in a phase separation and a turbid solution.[1] This sharp and reversible phase transition makes PIPOX a "smart" polymer, ideal for applications where temperature can be used as a trigger, such as in controlled drug release systems.

The living cationic ring-opening polymerization (CROP) of this compound allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[2] This control over the polymer architecture is crucial for fine-tuning its thermoresponsive properties for specific applications.

Synthesis of Poly(this compound)

The primary method for synthesizing PIPOX is through cationic ring-opening polymerization (CROP) of the this compound monomer. This method allows for a living polymerization, providing excellent control over the polymer's molecular weight and dispersity.[3][4]

Experimental Protocol: Cationic Ring-Opening Polymerization of this compound

This protocol provides a representative example for the synthesis of PIPOX.

Materials:

-

This compound (monomer), purified by distillation over CaH₂.

-

Acetonitrile (solvent), dried over molecular sieves.

-

Methyl tosylate (initiator), distilled prior to use.

-

Methanol (B129727) (terminating agent).

-

Diethyl ether (for precipitation).

Procedure:

-

Monomer and Solvent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of dried acetonitrile. Then, add the purified this compound monomer. The monomer to solvent ratio can be varied, a common concentration is around 2-4 M.

-

Initiation: Heat the solution to the desired reaction temperature (typically between 70-140°C).[5] Add the initiator, methyl tosylate, via a syringe. The monomer-to-initiator ratio will determine the target degree of polymerization and thus the molecular weight of the resulting polymer.

-

Polymerization: Allow the reaction to proceed with stirring at the set temperature. The polymerization time will depend on the reaction temperature and the desired conversion. The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR or gas chromatography to determine monomer conversion.[4]

-

Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding a nucleophilic agent. A common and simple method is to add a small amount of methanol to the reaction mixture.

-

Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.

-

Isolation and Drying: Collect the precipitated white polymer by filtration or centrifugation. Wash the polymer with fresh cold diethyl ether to remove any residual monomer and initiator. Dry the purified poly(this compound) under vacuum to a constant weight.

-

Characterization: The molecular weight and dispersity (Đ) of the synthesized PIPOX can be determined by size-exclusion chromatography (SEC) or gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H NMR spectroscopy.

Figure 1: Workflow for the synthesis of poly(this compound) via CROP.

Factors Influencing the Thermoresponsive Properties of PIPOX

The LCST of PIPOX aqueous solutions is not a fixed value but is influenced by several factors, allowing for the tuning of its thermoresponsive behavior for specific applications.

Molecular Weight

The molecular weight of the PIPOX polymer has a significant impact on its LCST. Generally, for a given concentration, the LCST decreases as the molecular weight of the polymer increases.[2] This is attributed to the increased hydrophobicity of longer polymer chains.

Table 1: Effect of Molecular Weight on the LCST of Poly(this compound)

| Molecular Weight ( g/mol ) | LCST (°C) | Measurement Conditions | Reference |

| 2,600 | > 50 | 1 wt% in water, Turbidimetry | [2] |

| 5,600 | 45 | 1 wt% in water, Turbidimetry | [2] |

| 10,200 | 39 | 1 wt% in water, Turbidimetry | [2] |

| 22,100 | 36 | 1 wt% in water, Turbidimetry | [2] |

Polymer Concentration

The concentration of the PIPOX solution also affects the cloud point temperature. Typically, the LCST decreases with increasing polymer concentration, although this effect can become less pronounced at higher concentrations.[6]

Table 2: Effect of Concentration on the LCST of Poly(this compound)

| Concentration (g/L) | LCST (°C) | Molecular Weight ( g/mol ) | Reference |

| 1.0 | 50.6 | Not specified (linear) | |

| 3.0 | 45.9 | Not specified (linear) | |

| 5.0 | 43.4 | Not specified (linear) | |

| 1.0 | 69.0 | Not specified (cyclic) | |

| 3.0 | 60.2 | Not specified (cyclic) | |

| 5.0 | 56.3 | Not specified (cyclic) |

Additives (Salts)

The presence of salts in the aqueous solution can significantly alter the LCST of PIPOX, a phenomenon described by the Hofmeister series.[7][8] "Salting-out" salts (kosmotropes) tend to decrease the LCST by promoting dehydration of the polymer chains, while "salting-in" salts (chaotropes) can increase the LCST.[7][8]

Table 3: Effect of Salts on the LCST of Poly(this compound)

| Salt | Concentration | Change in LCST (°C) | Reference |

| NaF | 0.5 M | Decrease | [7][8] |

| NaCl | 0.5 M | Decrease | [7][8] |

| NaBr | 0.5 M | Decrease | [7][8] |

| NaI | 0.5 M | Increase | [7][8] |

| Na₂SO₄ | 0.25 M | Significant Decrease | [7][8] |

| NaSCN | 0.5 M | Significant Increase | [7][8] |

Experimental Protocols for Characterization

To accurately determine the thermoresponsive properties of PIPOX, several analytical techniques are employed.

UV-Vis Spectroscopy (Turbidimetry/Cloud Point Measurement)

Turbidimetry is the most common method to determine the cloud point (Tcp), which is often used as an approximation of the LCST.[1] It measures the change in light transmittance through the polymer solution as a function of temperature.

Protocol:

-

Sample Preparation: Prepare aqueous solutions of PIPOX at the desired concentration (e.g., 1-10 mg/mL).[9] Ensure the polymer is fully dissolved at a temperature below the expected LCST.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to a region where the polymer does not absorb (e.g., 500-700 nm).[9]

-

Measurement: Place the sample in a cuvette inside the spectrophotometer. Start the temperature ramp at a controlled heating rate (e.g., 0.5-1.0 °C/min) while continuously monitoring the transmittance.[9]

-

Data Analysis: The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Figure 2: Experimental workflow for LCST determination by turbidimetry.

Dynamic Light Scattering (DLS)

DLS is a powerful technique to monitor the change in the hydrodynamic radius of the polymer chains and aggregates as the solution is heated through the LCST.

Protocol:

-

Sample Preparation: Prepare a dilute aqueous solution of PIPOX (e.g., 1 mg/mL). Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Instrumentation: Use a DLS instrument equipped with a temperature-controlled sample holder.

-

Temperature Ramp Study: Program a temperature ramp experiment.[10] Start at a temperature below the LCST and increase in discrete steps (e.g., 1-2 °C increments) through the transition temperature.[11] At each temperature step, allow the sample to equilibrate before measurement.[11]

-

Data Acquisition: At each temperature, acquire the correlation function and calculate the size distribution of the particles.

-

Data Analysis: Plot the average hydrodynamic radius or the scattering intensity as a function of temperature. The onset of a sharp increase in size or intensity indicates the aggregation temperature, which corresponds to the LCST.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition of the polymer solution, providing thermodynamic information about the process.

Protocol:

-

Sample Preparation: Accurately weigh a specific amount of the PIPOX solution (e.g., 5-10 mg) into a DSC pan and hermetically seal it. Prepare a reference pan with the same amount of pure solvent (water).

-

Instrumentation: Use a high-sensitivity DSC instrument.

-

Measurement: Place the sample and reference pans in the DSC cell. Equilibrate the system at a low temperature (e.g., 5°C). Then, heat the sample at a constant rate (e.g., 1-10 °C/min) through the expected LCST range.[13][14]

-

Data Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. The onset temperature of this peak is often taken as the LCST.[15] The area under the peak corresponds to the enthalpy of the transition.

Figure 3: Overview of DLS and DSC for thermoresponsive characterization.

Applications in Drug Development

The tunable thermoresponsive properties of PIPOX make it a highly attractive material for various applications in drug development.

-

Controlled Drug Delivery: PIPOX-based nanoparticles or hydrogels can be designed to be stable at room or body temperature and release their encapsulated drug payload upon localized heating.

-

Injectable Hydrogels: Solutions of PIPOX copolymers can be formulated to be liquid at room temperature for easy injection and then form a gel at body temperature, creating a depot for sustained drug release.

-

Smart Surfaces for Cell Culture: Surfaces coated with PIPOX can be used to culture cells, which can then be detached by simply lowering the temperature, avoiding the need for enzymatic treatments.

Conclusion

Poly(this compound) is a versatile thermoresponsive polymer with a tunable LCST in aqueous solutions. The ability to control its synthesis via cationic ring-opening polymerization allows for the precise design of polymers with specific thermoresponsive properties. By understanding the influence of molecular weight, concentration, and additives, researchers can tailor PIPOX for a wide range of biomedical applications, particularly in the field of advanced drug delivery systems. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of this promising smart material.

References

- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 2. Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Temperature Behavior of Aqueous Solutions of Poly(2-Oxazoline) Homopolymer and Block Copolymers Investigated by NMR Spectroscopy and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Hofmeister Salts on the LCST Transition of Poly(2-oxazoline)s with Varying Hydrophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. wyatt.com [wyatt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. news-medical.net [news-medical.net]

- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 14. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]

- 15. researchgate.net [researchgate.net]

A Technical Deep Dive into the Lower Critical Solution Temperature (LCST) Behavior of Poly(2-isopropyl-2-oxazoline) (PiPrOx)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) behavior of poly(2-isopropyl-2-oxazoline) (PiPrOx), a prominent member of the poly(2-oxazoline) (POx) family of polymers.[1] PiPrOx has garnered significant attention within the biomedical and pharmaceutical fields due to its biocompatibility, stealth-like properties, and a sharp, thermoresponsive phase transition close to physiological temperatures.[2] This guide will delve into the fundamental principles governing its LCST, detail the experimental methodologies for its characterization, and present key data in a structured format to aid in research and development.

Fundamentals of LCST Behavior in PiPrOx

Thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST) are soluble in a solvent at lower temperatures and undergo a reversible phase separation as the temperature is raised above a critical point.[3][4] In aqueous solutions of PiPrOx, this transition is driven by a delicate balance between hydrophilic and hydrophobic interactions.

Below the LCST, the polymer chains are hydrated, forming hydrogen bonds between the amide groups in the polymer backbone and surrounding water molecules.[4] This results in a dissolved, random coil conformation. As the temperature increases, these hydrogen bonds are disrupted, leading to a decrease in the entropy of mixing.[5] Consequently, intra- and intermolecular hydrophobic interactions between the isopropyl side chains become dominant, causing the polymer to collapse into a more compact, globular state and phase separate from the water, rendering the solution turbid.[4][5] This transition from a soluble "coil" to an insoluble "globule" is a hallmark of LCST behavior.[5]

The temperature at which this phase separation occurs is known to be influenced by a variety of factors, making PiPrOx a highly tunable "smart" material for applications such as drug delivery, tissue engineering, and smart surfaces.[6][7]

Factors Influencing the LCST of PiPrOx

The precise temperature of the phase transition, often referred to as the cloud point temperature (Tcp), can be meticulously controlled by altering the polymer's chemical and physical properties.

Molecular Weight and Architecture

The molecular weight of PiPrOx has a significant impact on its LCST. Generally, for PiPrOx, the cloud point temperature decreases as the molecular weight increases.[8] The architecture of the polymer also plays a crucial role. For instance, cyclic PiPrOx exhibits a higher Tcp compared to its linear counterpart of the same molecular weight.[2]

End-Group Functionalization

The nature of the functional groups at the polymer chain ends can significantly alter the overall hydrophilicity or hydrophobicity of the macromolecule, thereby tuning the LCST. Hydrophilic end-groups will increase the LCST, while hydrophobic end-groups will cause it to decrease.[8]

Copolymerization

Introducing comonomers into the PiPrOx backbone is a powerful strategy for tuning the LCST. Copolymerization with more hydrophilic monomers, such as 2-methyl-2-oxazoline, will increase the LCST.[9][10] Conversely, copolymerization with more hydrophobic monomers, like 2-n-propyl-2-oxazoline or 2-n-butyl-2-oxazoline, will lower the LCST.[11] This allows for the creation of random or block copolymers with precisely tailored phase transition temperatures.

Additives

The LCST of PiPrOx is also sensitive to the presence of additives in the aqueous solution. Salts, for example, can have a "salting-out" or "salting-in" effect, decreasing or increasing the LCST, respectively, depending on the nature of the ions.[9]

Quantitative Data Summary

The following tables summarize key quantitative data on the LCST of PiPrOx under various conditions, compiled from the literature.

Table 1: Effect of End-Group Functionalization on the Cloud Point (Tcp) of PiPrOx

| End-Group(s) | Degree of Polymerization (DP) | Concentration (mg/mL) | Cloud Point (Tcp) (°C) |

| Unmodified | 27 | 20 | 47 |

| One n-nonyl | 27 | 20 | 28 |

| Two n-nonyl | 27 | 20 | 32 |

Data synthesized from multiple sources indicating general behavior.[8]

Table 2: Effect of Block Copolymerization on the Cloud Point (Tcp) of PiPrOx

| Copolymer Architecture | Degree of Polymerization (DP) of PiPrOx Block | Degree of Polymerization (DP) of Comonomer Block | Cloud Point (Tcp) (°C) |

| PMeOx-PiPrOx-PMeOx | - | 3 | 53 |

| PnNonOx-PiPrOx-PnNonOx | - | 1 | 15 |

| PnNonOx-PiPrOx-PnNonOx | - | 2 | 11 |

PMeOx: poly(2-methyl-2-oxazoline), PnNonOx: poly(2-n-nonyl-2-oxazoline). Data indicates the general trend of how hydrophilic and hydrophobic blocks affect the Tcp.[8]

Table 3: LCST of Various Poly(2-alkyl-2-oxazoline) Homopolymers

| Polymer | Side Chain | LCST Range (°C) |

| Poly(2-ethyl-2-oxazoline) (PEtOx) | Ethyl | ~60 - 78 |

| Poly(2-n-propyl-2-oxazoline) (PnPrOx) | n-Propyl | ~23 - 25 |

| Poly(this compound) (PiPrOx) | Isopropyl | ~35 - 47 |

These values can vary depending on molecular weight and concentration.[11]

Experimental Protocols for LCST Characterization

Accurate determination of the LCST is crucial for the application of PiPrOx. The following sections outline the methodologies for the most common characterization techniques.

Turbidimetry

Turbidimetry is the most frequently used method to determine the cloud point temperature (Tcp), which is often taken as the LCST.[5] It relies on measuring the change in the optical transmittance of a polymer solution as a function of temperature.

Protocol: LCST Measurement by UV-Visible Spectrophotometry (Turbidimetry)

-

Sample Preparation: Prepare a polymer solution of the desired concentration (a recommended starting point is 10 mg/mL) in deionized water or a relevant buffer.[3][12] Ensure the polymer is fully dissolved.

-

Instrumentation: Use a UV-visible spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Measurement Parameters:

-

Data Acquisition: Record the transmittance of the solution as the temperature is increased.

-

Data Analysis: Plot the transmittance as a function of temperature. The Tcp is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[5] Other definitions, such as the onset of the decrease in transmittance or the inflection point of the curve, are also used.[12]

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a powerful technique for studying the size of polymer aggregates below and above the LCST.[5] It measures the hydrodynamic radius of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[13][14]

Protocol: LCST Characterization by Dynamic Light Scattering

-

Sample Preparation: Prepare a dilute polymer solution (e.g., 1 mg/mL) and filter it through a sub-micron filter to remove dust and large aggregates.

-

Instrumentation: Use a DLS instrument equipped with a temperature-controlled sample holder.

-

Measurement Parameters:

-

Set the scattering angle (e.g., 90° or 173°).[15]

-

Equilibrate the sample at each temperature point for a sufficient time (e.g., 5-10 minutes) before measurement.

-

-

Data Acquisition: Perform measurements at a series of temperatures, both below and above the expected LCST.

-

Data Analysis: Analyze the correlation function to obtain the size distribution at each temperature. A sharp increase in the hydrodynamic radius indicates the formation of large polymer aggregates and thus the phase transition.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) provides thermodynamic information about the LCST transition. The dehydration of the polymer chains during the phase transition is an endothermic process, which can be detected by DSC as a peak in the heat flow signal.[12][16]

Protocol: LCST Analysis by Differential Scanning Calorimetry

-

Sample Preparation: Accurately weigh a specific amount of polymer solution into a DSC pan and seal it hermetically. Prepare a reference pan with the same amount of pure solvent.

-

Instrumentation: Use a high-sensitivity DSC instrument.

-

Measurement Parameters:

-

Set a controlled heating rate, for example, 1 °C/min.

-

Perform a baseline scan with two reference pans first.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The endothermic peak in the thermogram corresponds to the LCST transition. The onset temperature of the peak is often reported as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.

Logical Relationships and Applications in Drug Delivery

The tunable LCST of PiPrOx is a key feature for its application in drug delivery systems.[2][17] By designing PiPrOx-based carriers with an LCST slightly above physiological temperature (37 °C), a drug-loaded formulation can be administered in a soluble state. Upon reaching a target site where a localized temperature increase is applied (e.g., in hyperthermia treatment of tumors), the polymer will collapse and aggregate, leading to the release of the encapsulated therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Stimuli-responsive Poly(this compound) Materials [sigmaaldrich.com]

- 3. Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 4. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 5. Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A supramolecular method to tune the LCST behavior of a thermoresponsive polymer - Advanced Science News [advancedsciencenews.com]

- 8. Thermoresponsive poly(2-oxazoline)s, polypeptoids, and polypeptides - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01320A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. tu-dresden.de [tu-dresden.de]

- 12. scispace.com [scispace.com]

- 13. youtube.com [youtube.com]

- 14. azonano.com [azonano.com]

- 15. Dynamic light scattering - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Application of drug delivery technologies in lead candidate selection and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Characteristics of Poly(2-isopropyl-2-oxazoline) in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational characteristics of poly(2-isopropyl-2-oxazoline) (PIPOZ) in solution. PIPOZ is a thermoresponsive polymer renowned for its Lower Critical Solution Temperature (LCST) behavior, making it a subject of significant interest for applications in drug delivery, tissue engineering, and smart materials. This document details the physicochemical properties of PIPOZ, the experimental protocols used for its characterization, and quantitative data to support its application in research and development.

Core Concepts: The Thermoresponsive Behavior of PIPOZ

Poly(this compound) is a structural isomer of the well-studied poly(N-isopropylacrylamide) (PNIPAM) and exhibits a similar thermoresponsive behavior in aqueous solutions.[1] Below its LCST, PIPOZ chains are in a solvated, extended coil conformation due to favorable hydrogen bonding between the amide groups of the polymer and water molecules. As the temperature increases and surpasses the LCST, these hydrogen bonds are disrupted. This leads to a decrease in the entropy of water molecules at the isopropyl groups, prompting the polymer chains to collapse into a dehydrated, compact globule state. This process, known as the coil-to-globule transition, is a reversible, endothermic phase separation.[2][3]

The LCST of PIPOZ is a critical parameter that can be tuned by several factors, including the polymer's molecular weight, concentration in solution, and the presence of additives such as salts.[4] Generally, the LCST decreases with increasing molecular weight and concentration.[5][6]

Quantitative Data on PIPOZ Conformational Characteristics

The following tables summarize key quantitative data regarding the conformational and thermoresponsive properties of PIPOZ in aqueous solutions.

Table 1: Lower Critical Solution Temperature (LCST) of Poly(this compound) as a Function of Molecular Weight and Concentration

| Molecular Weight ( g/mol ) | Concentration (wt%) | LCST (°C) | Reference |

| 2,600 - 22,100 | Not Specified | LCST decreases with increasing molar mass | [5] |

| Not Specified | Not Specified | ~45 | [6] |

| 8,700 | 5 mg/mL | ~36-39 | [7] |

| 13,000 | Not Specified | ~299 K (26°C) at 𝑥𝑤 = 0.2 | [8] |

| 3,300 | Not Specified | ~307 K (34°C) at 𝑥𝑤 = 0.3 | [8] |

Table 2: Hydrodynamic Radius (Rh) of Poly(this compound) Below and Above the LCST

| Polymer System | Condition | Hydrodynamic Radius (Rh), nm | Reference |

| Star-shaped PIPOZ | Below LCST (22°C) | 4.9 ± 0.5 (fast mode), 28 ± 3 (slow mode) | [9] |

| Star-shaped PIPOZ | Near LCST (37.5°C) | 95 (large particles) | [9] |

| Cross-linked PIPOZ | Below LCST | 4.1 (fast mode), 23 (slow mode) | [10] |

| Cross-linked PIPOZ | Above LCST (>32°C) | Drastic aggregation to larger particles | [10] |

Table 3: Thermodynamic Parameters of the Coil-to-Globule Transition of Thermoresponsive Polymers

Note: Data for the closely related polymer, Poly(N-isopropylacrylamide) (PNIPAM), is included for comparative purposes as detailed thermodynamic data for PIPOZ is less abundant in the literature.

| Polymer | Transition | ΔH (kJ/mol) | ΔS | TΔS | Reference |

| PNIPAM | Coil to Globule (Below LCST) | - | - | - | [11] |

| PNIPAM | Globule to Coil (Below LCST) | - | - | - | [11] |

| PNIPAM | Globule to Coil (Above LCST) | - | - | - | [11] |

| PNIPAM | Coil to Globule (Above LCST) | - | - | - | [11] |

Experimental Protocols for Characterization

Accurate characterization of the conformational properties of PIPOZ is crucial for its application. The following are detailed methodologies for key experimental techniques.

Turbidimetry for LCST Determination

Objective: To determine the cloud point temperature (Tcp), which is a practical approximation of the LCST.

Methodology:

-

Sample Preparation: Prepare aqueous solutions of PIPOZ at the desired concentrations (e.g., 1 to 10 g/L).[12]

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Measurement:

-

Set the wavelength to a value where the polymer does not absorb, typically between 500 and 600 nm.

-

Place the polymer solution in the cuvette and equilibrate at a temperature below the expected LCST.

-

Increase the temperature at a constant rate (e.g., 0.5 to 1 °C/min) while continuously monitoring the transmittance of the solution.[12]

-

The Tcp is defined as the temperature at which the transmittance drops to 50% of its initial value.[12]

-

Perform heating and cooling cycles to assess the reversibility of the phase transition.

-

Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) of the polymer coils and globules below and above the LCST.

Methodology:

-

Sample Preparation: Prepare dilute aqueous solutions of PIPOZ. Filter the solutions through a microporous filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

Instrumentation: Use a DLS instrument equipped with a laser light source and a temperature-controlled sample holder.

-

Measurement:

-

Equilibrate the sample at a temperature below the LCST and perform the DLS measurement to determine the Rh of the solvated coils.

-

Increase the temperature in increments, allowing the sample to equilibrate at each temperature before measurement.

-

Perform measurements at temperatures above the LCST to determine the Rh of the collapsed globules or aggregates.

-

The instrument's software calculates the translational diffusion coefficient from the fluctuations in scattered light intensity and then uses the Stokes-Einstein equation to determine the Rh.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy change (ΔH) associated with the coil-to-globule transition.

Methodology:

-

Sample Preparation: Prepare PIPOZ solutions of known concentration.

-

Instrumentation: Use a high-sensitivity DSC instrument.

-

Measurement:

-

Accurately weigh a small amount of the polymer solution into a DSC pan and seal it hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 1-10 °C/min) over a temperature range that encompasses the LCST.

-

The DSC will record the heat flow difference between the sample and the reference.

-

The endothermic peak observed corresponds to the phase transition. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To probe the changes in the local environment of the polymer protons during the phase transition.

Methodology:

-

Sample Preparation: Dissolve the PIPOZ sample in deuterium (B1214612) oxide (D₂O) to avoid the large solvent proton signal.

-

Instrumentation: Use a high-resolution NMR spectrometer with variable temperature capabilities.

-

Measurement:

-

Acquire ¹H NMR spectra at various temperatures below and above the LCST.

-

Monitor the chemical shifts, line widths, and intensities of the polymer proton signals.

-

As the polymer transitions from a coil to a globule, the mobility of the polymer chains decreases, leading to a broadening and potential disappearance of the corresponding NMR signals. This provides molecular-level insight into the dehydration and collapse process.

-

Viscometry

Objective: To determine the intrinsic viscosity of PIPOZ solutions, which is related to the polymer's molecular weight and conformation in a given solvent.

Methodology:

-

Sample Preparation: Prepare a series of dilute PIPOZ solutions of different concentrations in a suitable solvent (e.g., ethanol (B145695) or water below the LCST).

-

Instrumentation: Use a capillary viscometer (e.g., Ubbelohde type) or a rotational rheometer.

-

Measurement:

-

Measure the flow time of the pure solvent and each of the polymer solutions at a constant temperature.

-

Calculate the relative, specific, and reduced viscosities for each concentration.

-

Plot the reduced viscosity versus concentration and extrapolate to zero concentration to obtain the intrinsic viscosity ([η]).

-

The intrinsic viscosity can be related to the polymer's molecular weight through the Mark-Houwink-Sakurada equation.

-

Visualizing Conformational Changes and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of PIPOZ.

Caption: The coil-to-globule transition of PIPOZ in response to temperature changes.

Caption: A typical experimental workflow for characterizing PIPOZ.

Caption: Key factors that influence the Lower Critical Solution Temperature of PIPOZ.

Conclusion

Poly(this compound) exhibits distinct conformational characteristics in solution, primarily governed by its thermoresponsive nature. The reversible coil-to-globule transition at the LCST is a key feature that makes PIPOZ a versatile polymer for a range of advanced applications. A thorough understanding of its behavior, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design and successful implementation of PIPOZ-based materials in scientific research and drug development. The ability to tune the LCST through various molecular and environmental factors further enhances its utility as a "smart" polymer.

References

- 1. Conformational Parameters and Hydrodynamic Behavior of Poly(2-Methyl-2-Oxazoline) in a Broad Molar Mass Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tuning the LCST of poly(2-oxazoline)s by varying composition and molecular weight: alternatives to poly(N-isopropylacrylamide)? - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Stimuli-responsive Poly(this compound) Materials [sigmaaldrich.com]

- 5. Poly-2-isopropyl-2-oxazoline: conformational characteristics, LCST behavior and complexation with curcumin - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. iris.cnr.it [iris.cnr.it]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Coil-Globule Transition Thermodynamics of Poly(N-isopropylacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alternative to Poly(this compound) with a Reduced Ability to Crystallize and Physiological LCST - PMC [pmc.ncbi.nlm.nih.gov]

Crystallization Behavior of Poly(2-isopropyl-2-oxazoline) in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallization behavior of poly(2-isopropyl-2-oxazoline) (PIPOX) in aqueous solutions. PIPOX is a thermoresponsive polymer with a lower critical solution temperature (LCST) close to human body temperature, making it a subject of significant interest for biomedical applications.[1][2] However, its tendency to crystallize from aqueous solutions upon prolonged heating above its LCST presents both challenges and opportunities for material design and application.[2][3] This document details the mechanisms, kinetics, and morphology of PIPOX crystallization, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this phenomenon.

The Crystallization Process: From Phase Separation to Crystalline Nanofibers

The crystallization of PIPOX in aqueous solutions is a multi-step process that is initiated by a temperature-induced liquid-liquid phase separation.[1][4][5] Upon heating an aqueous solution of PIPOX above its cloud point temperature (TCP), the polymer chains dehydrate and aggregate, leading to a turbid solution.[1][6] This initial phase separation is a reversible process.[7] However, if the solution is maintained at a temperature above the LCST for an extended period, an irreversible crystallization process occurs.[8]

The process can be summarized as follows:

-

Liquid-Liquid Phase Separation: Heating above the TCP induces dehydration of the polymer chains, leading to the formation of a polymer-rich phase.[1][6] This results in a bicontinuous polymer network-like structure.[4][5]

-

Onset of Crystallization and Structural Collapse: With continued heating, crystallization begins within the polymer-rich phase. This onset of crystallization causes the network-like structure to collapse into individual, porous microparticles, typically 1–2 µm in diameter.[1][4][5]

-

Nanofiber Formation: Nanofibers then preferentially form at the surface of these microparticles, eventually enveloping them in a structure resembling a ball of wool.[1][4][5] These nanofibers are the result of the directional crystallization of PIPOX chains into nanoribbons, a process driven by hydrophobic interactions and oriented dipolar interactions.[1]